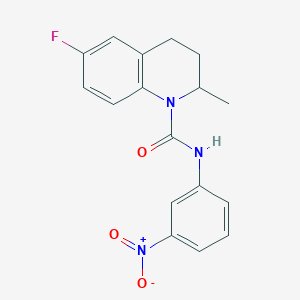
N-(3-acetylphenyl)-N'-(2-fluorobenzyl)urea
描述
N-(3-acetylphenyl)-N'-(2-fluorobenzyl)urea, also known as AFAU, is a chemical compound that has been studied for its potential use in scientific research. This compound is synthesized using a specific method and has been found to have a mechanism of action that affects biochemical and physiological processes within the body. In
作用机制
N-(3-acetylphenyl)-N'-(2-fluorobenzyl)urea's mechanism of action involves its interaction with the GABA receptor. Specifically, N-(3-acetylphenyl)-N'-(2-fluorobenzyl)urea binds to a specific site on the receptor, known as the benzodiazepine site, which enhances the activity of the receptor. This leads to an increase in the inhibitory effects of GABA, which can have an anxiolytic and anticonvulsant effect.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-N'-(2-fluorobenzyl)urea has been found to have a number of biochemical and physiological effects. It has been shown to enhance the activity of the GABA receptor, which can lead to an increase in inhibitory neurotransmission. This can have an anxiolytic and anticonvulsant effect, as well as potentially reducing pain and inflammation.
实验室实验的优点和局限性
One advantage of using N-(3-acetylphenyl)-N'-(2-fluorobenzyl)urea in lab experiments is its specificity for the benzodiazepine site on the GABA receptor. This makes it a useful tool for studying the role of the GABA receptor in neurological disorders. However, one limitation of using N-(3-acetylphenyl)-N'-(2-fluorobenzyl)urea is its potential toxicity. Studies have shown that high doses of N-(3-acetylphenyl)-N'-(2-fluorobenzyl)urea can be toxic to cells, which can limit its use in certain experiments.
未来方向
There are a number of future directions for the use of N-(3-acetylphenyl)-N'-(2-fluorobenzyl)urea in scientific research. One potential direction is the development of new drugs that target the benzodiazepine site on the GABA receptor. Another direction is the study of the effects of N-(3-acetylphenyl)-N'-(2-fluorobenzyl)urea on other neurotransmitter systems, such as the glutamate system. Additionally, there is potential for the use of N-(3-acetylphenyl)-N'-(2-fluorobenzyl)urea in the treatment of neurological disorders, such as epilepsy and anxiety. Further research is needed to fully understand the potential of N-(3-acetylphenyl)-N'-(2-fluorobenzyl)urea in these areas.
Conclusion
In conclusion, N-(3-acetylphenyl)-N'-(2-fluorobenzyl)urea is a chemical compound that has been studied for its potential use in scientific research. It is synthesized using a specific method and has been found to have a mechanism of action that affects biochemical and physiological processes within the body. N-(3-acetylphenyl)-N'-(2-fluorobenzyl)urea has been shown to have potential for the treatment of neurological disorders, but further research is needed to fully understand its potential.
科学研究应用
N-(3-acetylphenyl)-N'-(2-fluorobenzyl)urea has been studied for its potential use in scientific research, specifically in the field of neuroscience. It has been found to have an effect on the GABA receptor, which is a neurotransmitter that plays a role in regulating neuronal activity. N-(3-acetylphenyl)-N'-(2-fluorobenzyl)urea has been shown to enhance the activity of the GABA receptor, which can have implications for the treatment of neurological disorders such as epilepsy and anxiety.
属性
IUPAC Name |
1-(3-acetylphenyl)-3-[(2-fluorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2/c1-11(20)12-6-4-7-14(9-12)19-16(21)18-10-13-5-2-3-8-15(13)17/h2-9H,10H2,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORSOYCDOZNTSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(1,2,3,4-tetrahydro-1-naphthalenylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4132357.png)
![3-(4-fluorophenyl)-3a,6a-dihydrothieno[2,3-d]isoxazole 4,4-dioxide](/img/structure/B4132361.png)
![ethyl 5-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B4132378.png)
![N-benzyl-N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B4132385.png)
![ethyl 2-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4132392.png)

![N-[4-(benzyloxy)phenyl]-N'-(2,4-dimethoxyphenyl)thiourea](/img/structure/B4132400.png)
![methyl 2-({[(2-sec-butylphenyl)amino]carbonothioyl}amino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4132401.png)

![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B4132420.png)
![2-[2-(ethylthio)-1H-benzimidazol-1-yl]succinic acid](/img/structure/B4132421.png)

![N-(2,3-dichlorophenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]urea](/img/structure/B4132443.png)
